molecular formula C12H11NO3S B2720154 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid CAS No. 178765-31-6

2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid

Cat. No.: B2720154
CAS No.: 178765-31-6
M. Wt: 249.28
InChI Key: UQRCPUCDQWQRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid is a chemical compound belonging to the class of 1,3-thiazole derivatives, characterized by a methoxyphenyl substituent and an acetic acid side chain. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Thiazole-based compounds are of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. The 1,3-thiazole core is a privileged structure found in numerous FDA-approved pharmaceuticals and bioactive molecules, often associated with antitumor, antibacterial, and anti-inflammatory properties . The specific molecular architecture of this compound, featuring the 2-methoxyphenyl moiety, makes it a valuable intermediate for researchers exploring structure-activity relationships. It can be used in the synthesis of more complex molecules, particularly in the development of potential kinase inhibitors and other targeted therapeutic agents . Scientists can employ this acetic acid-functionalized thiazole as a building block in peptide synthesis or for creating hybrid molecules designed to interact with specific biological targets. As a research chemical, it is primarily used in laboratory settings for hit-to-lead optimization campaigns and in the investigation of novel bioactive compounds. Its mechanism of action is not predefined and is entirely dependent on the context of its application within a research program. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-10-5-3-2-4-9(10)12-13-8(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRCPUCDQWQRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2-[2-(2-hydroxyphenyl)-1,3-thiazol-4-yl]acetic Acid.

    Reduction: Dihydro-2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

Anticancer Applications

Research indicates that thiazole derivatives, including 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, exhibit significant anticancer activity. A study demonstrated that various thiazole compounds were synthesized and tested against different cancer cell lines, revealing promising results.

Case Study: Anticancer Activity Assessment

In a study by Evren et al. (2019), novel thiazole derivatives were synthesized and tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The compound showed strong selectivity with IC50 values indicating effective inhibition of cancer cell proliferation .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCell Line TestedIC50 (µM)Apoptosis %
Compound 19A54923.30 ± 0.35High
Compound 20U251 (glioblastoma)Not reportedModerate
Compound 22HT29 (colon cancer)10–30High

Antibacterial Properties

The antibacterial efficacy of thiazole derivatives has also been explored extensively. Recent studies have shown that these compounds can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Activity

A separate investigation focused on the antibacterial properties of phenylthiazole derivatives against Staphylococcus epidermidis. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .

Table 2: Antibacterial Activity of Thiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Activity Level
Compound 42Staphylococcus epidermidis0.09Excellent
Compound 53Mycobacterium tuberculosisNot reportedModerate

Antioxidant Studies

Antioxidant properties are another area where thiazole compounds have shown potential. The ability to scavenge free radicals is crucial for developing therapeutic agents against oxidative stress-related diseases.

Case Study: Antioxidant Activity

In a study published in ACS Omega, researchers synthesized various thiazole derivatives and evaluated their antioxidant capacity using DPPH radical scavenging assays. The results indicated that certain compounds displayed significant antioxidant activity, suggesting their potential for therapeutic use .

Table 3: Antioxidant Activity of Thiazole Derivatives

Compound IDDPPH Scavenging %IC50 (µM)
Compound A75%15
Compound B60%25

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in microorganisms. Additionally, it may interact with inflammatory mediators, reducing inflammation .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid Fluorine (ortho) C₁₁H₈FNO₂S 237.25 Electron-withdrawing substituent; higher polarity vs. methoxy
[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid Hydroxyl (para) C₁₁H₉NO₃S 235.26 Polar hydroxyl group; increased hydrogen-bonding potential
2-(2-Benzyl-1,3-thiazol-4-yl)acetic acid Benzyl (thiazole-2) C₁₂H₁₁NO₂S 233.29 Enhanced aromaticity; potential for π-π interactions
2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetic acid Chlorobenzamido (thiazole-2) C₁₂H₁₀ClN₂O₃S 313.74 Amide functionality; altered solubility and target binding
Key Observations :
  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound is electron-donating, increasing electron density on the phenyl ring compared to fluorine (electron-withdrawing) in . This may enhance lipophilicity and membrane permeability .
  • Functional Group Diversity : Amide-containing derivatives () exhibit distinct pharmacokinetic profiles due to hydrogen-bonding capabilities, contrasting with the carboxylic acid moiety in the target compound .
Tyrosinase Inhibition :

highlights the role of hydroxyphenyl and methoxyphenyl derivatives in tyrosinase inhibition. For example:

  • 2-(4-Hydroxyphenyl)ethanol (compound 5): 12.7% inhibition at 4 mM.
  • 2-(2-Methoxyphenyl)ethanol (compound 8): 12.7% inhibition at 4 mM.
  • 2-(3-Methoxyphenyl)ethanol (compound 9): 6.7% inhibition at 4 mM.

The ortho-methoxy substitution (compound 8) shows comparable activity to the para-hydroxyl analog (compound 5), suggesting steric and electronic effects balance each other. The target compound’s thiazole-acetic acid scaffold may further modulate activity through additional binding interactions .

Anti-Inflammatory and Antioxidant Effects :

Hydroxyphenyl acetic acid derivatives (e.g., in ) demonstrate anti-inflammatory properties.

Physicochemical Properties

Table 2: Physical and Chemical Properties
Property Target Compound 2-(2-Fluorophenyl) Analog 2-(4-Hydroxyphenyl) Analog
Molecular Weight 249.29 237.25 235.26
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 ~1.5 (due to -OH)
Solubility in Water Low Moderate Low (hydroxyl enhances polarity)
Hazard Profile Not reported Harmful if swallowed (Xn) Harmful if swallowed (Xn)
Key Insights :
  • Toxicity profiles (e.g., ’s “Harmful if swallowed”) suggest similar handling precautions for structurally related compounds .

Biological Activity

2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a thiazole ring and a methoxyphenyl substituent, contributing to its potential therapeutic applications. Research indicates that it exhibits significant antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and cytotoxic effects .

  • Chemical Formula : C₁₂H₁₁NO₃S
  • Molecular Weight : 249.29 g/mol
  • CAS Number : 23353-14-2
  • Melting Point : 105–107 °C

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives have been reported as low as 0.23 mg/mL against various bacterial strains such as Bacillus cereus and Escherichia coli .
  • The compound's structural features enhance its interaction with microbial targets, leading to effective inhibition of growth.

Analgesic and Anti-inflammatory Effects

The compound has shown promise in pain management and inflammation reduction:

  • Studies indicate that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • The presence of the methoxy group is believed to enhance its analgesic properties.

Antitumor Activity

Thiazole derivatives are recognized for their cytotoxic effects against cancer cells:

  • In vitro studies have shown that related compounds can significantly reduce cell viability in various cancer cell lines, with IC50 values often below that of standard chemotherapeutics like doxorubicin .
  • The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can enhance antitumor efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • It may act as a negative allosteric modulator of certain receptors (e.g., GluA2 AMPA receptors), affecting receptor activity and downstream signaling pathways .
  • Its interaction with enzymes involved in inflammatory pathways underscores its potential as an anti-inflammatory agent.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of thiazole derivatives against several pathogens. The results indicated:

CompoundMIC (mg/mL)Target Bacteria
Compound 10.23Bacillus cereus
Compound 20.47Escherichia coli
Compound 30.08Trichophyton viride

Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines:

Cell LineIC50 (µg/mL)Comparison Drug
Jurkat<1.61Doxorubicin
A-431<1.98Doxorubicin

These findings highlight the potential of thiazole derivatives as effective anticancer agents.

Q & A

Q. What are the established synthetic routes for 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid, and what critical reaction parameters must be controlled?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
  • Step 2: Coupling the thiazole intermediate with an acetic acid derivative using reagents like chloroacetic acid under alkaline conditions (e.g., NaOH/EtOH reflux) .
  • Critical Parameters:
    • Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
    • Catalysts: Triethylamine (TEA) or similar bases improve coupling yields .
    • Temperature control: Reactions often require reflux (70–90°C) to avoid side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • 1H/13C NMR:
    • Thiazole protons appear as doublets in δ 7.2–8.1 ppm.
    • The acetic acid moiety shows a singlet for the methylene group (δ 3.6–3.8 ppm) and a carboxylic proton (δ ~12.5 ppm, broad) .
  • IR Spectroscopy:
    • Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).
    • Peaks at 1250–1100 cm⁻¹ confirm C-O-C (methoxy group) .
  • Mass Spectrometry (MS):
    • Molecular ion peak at m/z 263.3 (C₁₂H₁₁NO₃S) with fragmentation patterns indicating thiazole ring cleavage .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between thiazole intermediates and acetic acid derivatives?

Methodological Answer:

  • Coupling Agent Screening: Test reagents like EDC/HOBt or DCC for carbodiimide-mediated activation.
  • Solvent Polarity: Higher polarity solvents (e.g., DMSO) may improve solubility of intermediates.
  • Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane 3:7) to track progress and adjust stoichiometry .
  • Post-Reaction Workup: Acidification (HCl) to precipitate the product and purify via recrystallization (ethanol/water) .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Compare predicted vs. observed degradation pathways (e.g., hydrolysis of the thiazole ring).
  • Thermal Analysis: Use DSC/TGA to identify decomposition temperatures and correlate with computational stability indices .
  • pH-Dependent Stability Studies: Test aqueous stability across pH 2–9 to identify optimal storage conditions .

Q. What in vitro models are suitable for evaluating the bioactivity of this thiazole-acetic acid derivative against inflammatory targets?

Methodological Answer:

  • COX-1/COX-2 Inhibition Assays: Measure IC₅₀ values using fluorometric kits, comparing inhibition to standard NSAIDs (e.g., indomethacin) .
  • Cytokine Profiling: Treat LPS-stimulated macrophages and quantify TNF-α/IL-6 via ELISA to assess anti-inflammatory effects.
  • Structural Analogs: Benchmark against related compounds (e.g., 2-(4-methoxyphenyl)thiazole derivatives) to establish structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.